Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The resulting Boc-protected amine is then reacted with methyl 2,6-dichlorobenzoate under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoate moiety can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Reagents such as TFA or HCl in solvents like dichloromethane or methanol are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)methylbenzoate: Similar structure but with a different substitution pattern on the benzene ring.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis and share the Boc protection strategy.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is unique due to the presence of both the Boc-protected amine and the dichlorobenzoate ester, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in various synthetic and research applications .
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structural properties, including a tert-butoxycarbonyl (Boc) protected amino group and a dichlorobenzoate moiety, make it a valuable intermediate in various chemical syntheses and biological studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: Methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Key Characteristics:
- Melting Point: Data not specified in available literature.
- Solubility: Soluble in polar organic solvents.
This compound is primarily investigated for its role as an intermediate in the synthesis of biologically active compounds. It is known to participate in enzyme-substrate interactions, making it significant in studying protein modifications and enzyme inhibition mechanisms.
Inhibition Studies
Research indicates that derivatives of this compound may exhibit inhibitory activity against various enzymes. For instance, compounds with similar structural motifs have been tested for their efficacy against proteases involved in viral replication, such as the SARS-CoV-2 3CLpro protease.
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | SARS-CoV-2 3CLpro | Not directly reported |
Case Studies
- Enzyme Inhibition : A study conducted on ketone-based covalent inhibitors highlighted that structurally related compounds exhibited potent inhibition against SARS-CoV-2 proteases. While specific data on this compound was not reported, its derivatives showed promising results with IC50 values in the low nanomolar range .
- Synthesis of Bioactive Molecules : The compound serves as a precursor for synthesizing various bioactive molecules. Its Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating further modifications to enhance biological activity .
Research Applications
This compound is utilized in:
- Organic Synthesis : As an intermediate for constructing complex organic molecules.
- Pharmaceutical Development : Investigated for potential applications in drug design due to its ability to modify protein interactions.
- Biochemical Research : Employed to study enzyme kinetics and mechanisms of action related to therapeutic targets.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKMOCFPSSXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.